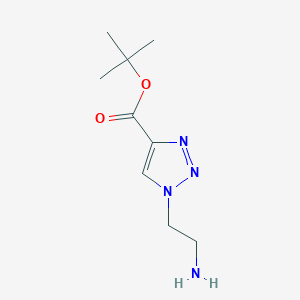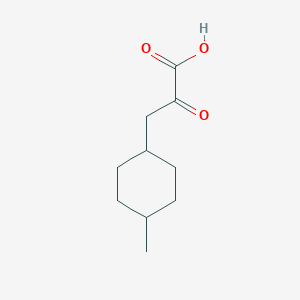![molecular formula C12H27N3O3 B13567701 2,2'-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}azanediyl)di(ethan-1-ol) CAS No. 86377-11-9](/img/structure/B13567701.png)
2,2'-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}azanediyl)di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}azanediyl)di(ethan-1-ol) is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with hydroxyethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}azanediyl)di(ethan-1-ol) typically involves the reaction of piperazine with ethylene oxide. The process begins with the dissolution of piperazine in water, followed by the addition of ethylene oxide under controlled temperature conditions (15-20°C). The reaction mixture is then stirred and heated to 30-35°C for a couple of hours to ensure complete reaction. The product is isolated by distillation and purification steps .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but with larger quantities and more stringent controls to ensure high purity and yield. The use of advanced distillation and purification techniques is common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}azanediyl)di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The hydroxyethyl groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2,2’-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}azanediyl)di(ethan-1-ol) is widely used in scientific research due to its unique properties:
Mecanismo De Acción
The mechanism of action of 2,2’-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}azanediyl)di(ethan-1-ol) involves its interaction with various molecular targets and pathways. In biological systems, it acts as a buffer, maintaining the pH of solutions within a specific range. This is crucial for various biochemical reactions and processes. The hydroxyethyl groups in the compound facilitate its solubility and reactivity, making it an effective reagent in both chemical and biological applications .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES)
- N-(2-Hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid)
- 2-(Piperazin-1-yl)ethan-1-ol
Uniqueness
2,2’-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}azanediyl)di(ethan-1-ol) is unique due to its dual hydroxyethyl substitution on the piperazine ring, which enhances its solubility and reactivity compared to similar compounds. This makes it particularly useful in applications requiring high solubility and stability, such as in buffer solutions and pharmaceutical formulations.
Propiedades
Número CAS |
86377-11-9 |
|---|---|
Fórmula molecular |
C12H27N3O3 |
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
2-[4-[2-[bis(2-hydroxyethyl)amino]ethyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H27N3O3/c16-10-7-14-4-1-13(2-5-14)3-6-15(8-11-17)9-12-18/h16-18H,1-12H2 |
Clave InChI |
JRCHHZYXSRUQSE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCN(CCO)CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


aminehydrochloride](/img/structure/B13567618.png)
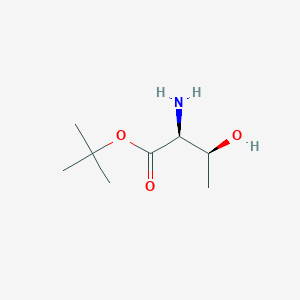
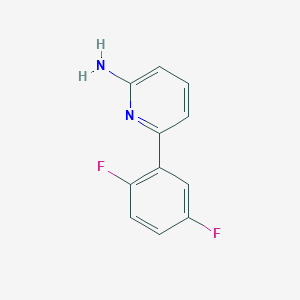




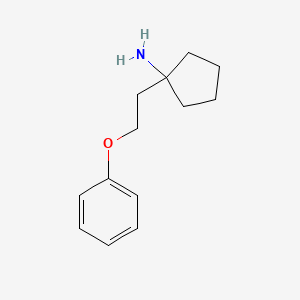
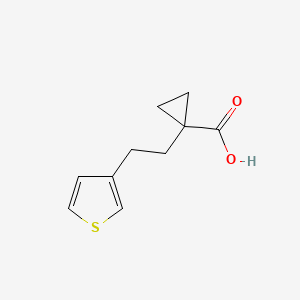
![1-{1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}cyclopropane-1-carboxylicacid](/img/structure/B13567668.png)


